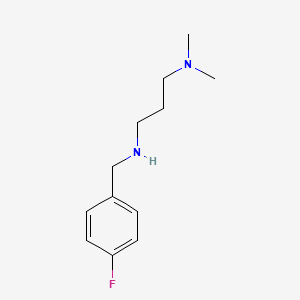
N'-(4-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine
描述
N'-(4-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine is a substituted propane-1,3-diamine derivative featuring an N,N-dimethyl group on one amine and a 4-fluoro-benzyl substituent on the other. This compound belongs to a class of diamines with diverse applications in medicinal chemistry, catalysis, and materials science.
属性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FN2/c1-15(2)9-3-8-14-10-11-4-6-12(13)7-5-11/h4-7,14H,3,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWMYTHOWTVQTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine typically involves the reaction of 4-fluorobenzylamine with N,N-dimethylpropane-1,3-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or dichloromethane, and may require a catalyst to facilitate the reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of N’-(4-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can help in maintaining consistent reaction parameters and scaling up the production process efficiently .
化学反应分析
Types of Reactions
N’-(4-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols, halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学研究应用
N’-(4-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine has several scientific research applications:
作用机制
The mechanism of action of N’-(4-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine involves its interaction with specific molecular targets and pathways. The fluorobenzyl group can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects . The compound may also participate in signaling pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis .
相似化合物的比较
Core Structure and Substituent Variations
The propane-1,3-diamine backbone (N,N-dimethylpropane-1,3-diamine, DMAPA) serves as the foundation for derivatives modified at the terminal amine. Key analogues include:
Key Observations :
- Electron Effects : The 4-fluoro group (electron-withdrawing) may improve metabolic stability and binding affinity compared to electron-donating groups like methoxy .
- Biological Activity : Chloro and nitro derivatives in were used in platinum complexes for anticancer activity, suggesting the fluoro analogue could similarly enhance metal coordination or target engagement .
生物活性
N'-(4-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine is a synthetic compound with potential biological activity. Its molecular formula is and it has a molecular weight of approximately . The compound features a 4-fluorobenzyl group attached to a dimethylpropane-1,3-diamine backbone, which can influence its interaction with biological systems.
The biological activity of this compound has been investigated in various studies, particularly focusing on its cytotoxic effects against cancer cell lines. The compound's structure suggests it may interact with specific cellular targets, potentially influencing pathways related to apoptosis and cell cycle regulation.
Case Studies and Research Findings
-
Cytotoxicity Studies :
- In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay after 72 hours of incubation .
- A comparative analysis indicated that modifications in the substituent groups (such as the introduction of fluorine) can enhance the cytotoxic activity of these compounds .
- Cell Cycle Analysis :
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of similar compounds has shown that specific modifications can lead to enhanced biological activity. For instance:
- The introduction of electron-withdrawing groups like fluorine at specific positions on the benzyl ring has been correlated with increased potency against cancer cells .
Summary of Biological Activity
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | |
| Major Activity | Cytotoxicity against cancer cell lines |
| Mechanism | Induction of apoptosis and cell cycle arrest |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


